molecular formula C14H16N6 B1141420 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine CAS No. 30169-25-6

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine

Cat. No.: B1141420
CAS No.: 30169-25-6
M. Wt: 268.32 g/mol
InChI Key: MCBFBEQRHJQQBF-UHFFFAOYSA-N
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Description

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine is a heterocyclic compound that features both pyrazole and tetrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a tetrazine precursor under specific conditions. One common method includes the use of a one-pot protocol where 3,5-dimethyl-1H-pyrazole is reacted with a suitable tetrazine derivative in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazine derivatives, while substitution reactions can produce a range of substituted pyrazole-tetrazine compounds .

Mechanism of Action

The mechanism by which 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine exerts its effects involves its interaction with molecular targets through its pyrazole and tetrazine rings. These interactions can modulate various biological pathways, leading to the observed biological activities. The compound’s ability to chelate metal ions also plays a significant role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine is unique due to the combination of pyrazole and tetrazine rings in a single molecule, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

CAS No.

30169-25-6

Molecular Formula

C14H16N6

Molecular Weight

268.32 g/mol

IUPAC Name

3,6-bis(2,4-dimethylpyrrol-1-yl)-1,2,4,5-tetrazine

InChI

InChI=1S/C14H16N6/c1-9-5-11(3)19(7-9)13-15-17-14(18-16-13)20-8-10(2)6-12(20)4/h5-8H,1-4H3

InChI Key

MCBFBEQRHJQQBF-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NN=C(N=N2)N3C(=CC(=N3)C)C)C

Canonical SMILES

CC1=CC(=CN1C2=NN=C(N=N2)N3C=C(C=C3C)C)C

Synonyms

3,6-Bis(3,5-dimethylpyrazol-1-yl)-s-tetrazine;  3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine;  3,6-Bis(3’,5’-dimethylpyrazol-1’-yl)-1,2,4,5-tetrazine;  Bis[3,5-(dimethylpyrazolyl)]-1,2,4,5-tetrazine

Origin of Product

United States

Synthesis routes and methods

Procedure details

This invention is a method of making 3,6-diamino-1,2,4,5,-tetrazine (compound 5, DATZ). Triaminoguanidine monohydrochloride (compound 1) in water solution is combined with 2,4-pentanedione (compound 2) to form a precipitate comprised of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine (compound 3). A mixture of compound 3 in a suitable solvent is contacted with nitric oxide (NO) or nitrogen dioxide (NO2) to form 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (compound 4). The NO or NO2 is then removed from the mixture by passing an inert gas through the mixture or, alternatively, compound 4 is separated from the mixture and mixed with fresh solvent to form a mixture free of NO and NO2. The mixture is contacted with ammonia (NH3), first at a temperature below about 35 C and then at a temperature above about 50 C, to form 3,6-diamino-1,2,4,5-tetrazine and 3,5-dimethyl-lH-pyrazole (compound 7). A preferred solvent is 1-methyl-2-pyrrolidinone (NMP).
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Q & A

Q1: What are the common synthetic routes to obtain 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine?

A: BT is commonly synthesized by oxidizing 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine (BDT) [, , ]. One method utilizes NO2 as the oxidizing agent []. Research has focused on optimizing this oxidation step, exploring alternatives like using oxygen as the oxidizer to avoid generating nitrogen oxides (NxOy) [].

Q2: What is the crystal structure of BT?

A: BT crystallizes in the monoclinic system, belonging to the space group P2(1)/c. The crystal parameters are: a = 1.096 nm, b = 1.651 nm, c = 0.714 nm, and β = 103.895(4) °, with Z = 4 [].

Q3: How does the structure of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine contribute to its reactivity?

A: The presence of the electron-deficient tetrazine ring makes BT highly reactive towards electron-rich species. This reactivity is key for its use in various chemical transformations, particularly in [4+2] cycloaddition reactions, also known as Diels-Alder reactions [, ].

Q4: What is the evidence for an inverse-electron-demand Diels-Alder reaction mechanism when BT reacts with alkynylboronates?

A: Studies investigating the reaction of BT with aryl-alkynylboronates bearing various para substituents on the aryl group provide evidence for an inverse-electron-demand Diels-Alder mechanism. The reaction rates correlate with the electron-withdrawing or donating nature of the substituents, suggesting an inverse-electron-demand pathway [].

Q5: Can you elaborate on the use of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in synthesizing other heterocyclic compounds?

A: BT serves as a valuable precursor for creating diverse heterocyclic compounds. For instance, it reacts with aldehydes and dimedone in a one-pot, three-component reaction, catalyzed by p-toluenesulfonic acid, to yield 3-(1H-pyrazol-1-yl)-4H,7H-[1,2,4,5]tetraazino[6,1-b][1,3]benzoxazin-7-ones. This reaction highlights the potential of BT in constructing complex molecular frameworks under relatively mild conditions [].

Q6: How is 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine employed in the synthesis of energetic materials?

A: BT acts as a crucial starting material in synthesizing high-nitrogen energetic compounds. Researchers have utilized nucleophilic substitution reactions with BT to produce compounds such as 3-hydrazino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, 3-azido-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, 3,6-dihydrazino-1,2,4,5-tetrazine, 3,6-diazido-1,2,4,5-tetrazine, and 3,6-diguanidino-1,2,4,5-tetrazine. These derivatives hold potential applications in the development of new energetic materials [].

Q7: Has 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine been used in the development of catalysts?

A: Yes, BT plays a key role in creating a sustainable catalyst for transfer hydrogenation reactions []. Researchers functionalized waste shrimp shells with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (DMPZ-Tz), which is derived from BT, through nucleophilic substitution. This modified shrimp shell material was then used to support ruthenium-based catalysts. These catalysts proved effective in the selective transfer hydrogenation of unsaturated carbonyl compounds to their corresponding alcohols, using ethanol as a green hydrogen source [].

Q8: What are the key advantages of using 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in the synthesis of the ruthenium-based catalysts?

A: The strong coordination between DMPZ-Tz and ruthenium precursors like [Ru(p-cym)Cl2]2 or RuCl3.3H2O ensures effective anchoring of the ruthenium species onto the shrimp shell support []. This anchoring is crucial for catalyst stability and activity, leading to a more efficient and selective catalytic system compared to analogous catalysts without DMPZ-Tz or homogeneous counterparts [].

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